

ML267: A Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: ML267
Cat. No.: B10763852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **ML267**, focusing on its target identification, validation, and mechanism of action. The information is curated for professionals in the fields of microbiology, infectious diseases, and drug discovery.

Executive Summary

ML267 is a potent and selective inhibitor of bacterial Sfp-type phosphopantetheinyl transferase (PPTase), an enzyme essential for the biosynthesis of fatty acids and various virulence factors in many pathogenic bacteria.[1][2] This guide details the discovery, mechanism of action, and key experimental data related to **ML267**, establishing it as a valuable chemical probe for studying bacterial pathogenesis and a potential starting point for the development of novel antibiotics.

Target Identification and Mechanism of Action

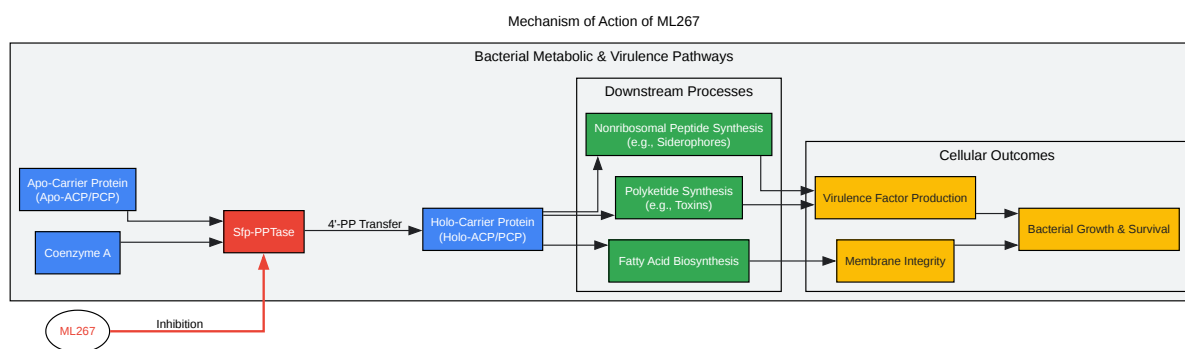
The primary target of **ML267** is the Sfp phosphopantetheinyl transferase.[1][3] PPTases are crucial enzymes that catalyze the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) by transferring a 4'-phosphopantetheinyl (4'-PP) moiety

from coenzyme A (CoA). This modification is a prerequisite for the function of fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS), all of which are vital for bacterial survival, growth, and virulence.

By inhibiting Sfp-PPTase, **ML267** effectively blocks these critical metabolic and virulence pathways, leading to its observed antibacterial effects, particularly against Gram-positive bacteria.[1]

Signaling Pathway and Mechanism of Action

The inhibitory action of **ML267** on Sfp-PPTase disrupts multiple downstream pathways essential for bacterial viability and virulence. The following diagram illustrates the central role of Sfp-PPTase and the impact of its inhibition by **ML267**.



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Caption: Inhibition of Sfp-PPTase by **ML267** blocks the activation of carrier proteins, disrupting downstream pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ML267**, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of **ML267**

Target Enzyme	IC50 (µM)	Source
Sfp-PPTase	0.29	[3][4]
AcpS-PPTase	8.1	[3][4]

Table 2: Antibacterial Activity of **ML267** (Minimum Inhibitory Concentration - MIC)

Bacterial Strain	MIC (µg/mL)	Source
Bacillus subtilis 168	Not specified, but noted as having a 38-fold improvement in potency over a predecessor compound.	[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)	Not specified, but noted as having an 18-fold improvement in potency over a predecessor compound.	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of **ML267** are provided below.

Sfp-PPTase Quantitative High-Throughput Screening (qHTS) Assay

This assay was utilized for the primary screening and identification of Sfp-PPTase inhibitors.

Principle: The assay measures the Sfp-PPTase-catalyzed transfer of a rhodamine-labeled coenzyme A (CoA) analog to a peptide tagged with a quencher. In the absence of inhibition, the rhodamine and quencher are brought into proximity, leading to a decrease in fluorescence. Inhibitors prevent this reaction, resulting in a higher fluorescence signal.

Protocol:

- **Compound Plating:** 23 nL of compounds in DMSO are dispensed into 1536-well plates.
- **Enzyme Addition:** 2 μ L of Sfp-PPTase enzyme solution in assay buffer is added to each well.
- **Incubation:** The plates are incubated for 15 minutes at room temperature.
- **Substrate Addition:** 1 μ L of a substrate solution containing rhodamine-CoA and a BHQ-2-labeled peptide is added to initiate the reaction. Final concentrations are 5 μ M and 12.5 μ M, respectively.
- **Centrifugation:** Plates are centrifuged at 1,000 rpm for 15 seconds.
- **Data Acquisition:** Fluorescence intensity is measured on a ViewLux High-throughput CCD imager.^[1]

Label-Free Gel Assay for Phosphopantetheinylation

This orthogonal assay confirms the inhibitory activity of compounds by visualizing the modification of the apo-acyl carrier protein (apo-ACP) to the holo-form.

Principle: The addition of the 4'-phosphopantetheinyl group to apo-ACP results in a change in its net charge and conformation, leading to a mobility shift on a polyacrylamide gel. Inhibitors will prevent this shift.

Protocol:

- **Compound Incubation:** 0.5 μ L of the test compound in DMSO is incubated with 15 μ L of a 1.33x enzyme solution (containing 66 nM Sfp, 66 mM HEPES pH 7.6, 13.3 mM $MgCl_2$, 0.0133% NP40, and 1.33 mg/mL BSA) for 10 minutes at room temperature.

- **Reaction Initiation:** 4 μL of a 5x substrate solution (containing 50 μM apo-ACP and 50 μM coenzyme A in 10 mM HEPES pH 7.6) is added to start the reaction.
- **Reaction Quenching:** The reaction is stopped after a defined time by the addition of loading dye.
- **Gel Electrophoresis:** Samples are run on a native polyacrylamide gel.
- **Visualization:** The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the bands corresponding to apo-ACP and holo-ACP.

HepG2 Cytotoxicity Assay

This assay assesses the general cytotoxicity of the compounds against a human cell line.

Principle: Cell viability is determined by measuring the intracellular ATP content using a luciferase-based assay (CellTiter-Glo). A decrease in luminescent signal indicates a reduction in metabolically active cells.^[1]

Protocol:

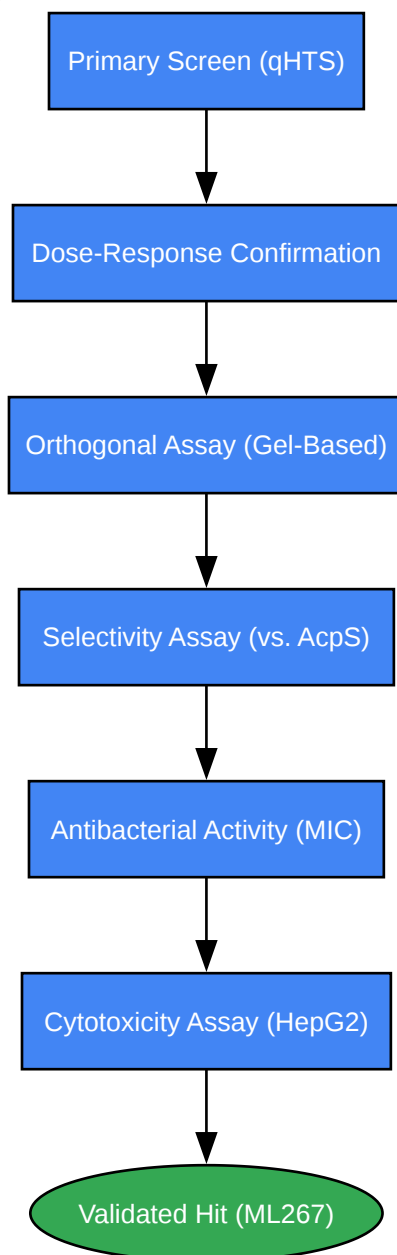
- **Cell Plating:** HepG2 cells are seeded into 1536-well plates.
- **Compound Addition:** Compounds are added to the wells at various concentrations.
- **Incubation:** Plates are incubated for a specified period (e.g., 48 hours).
- **Reagent Addition:** CellTiter-Glo reagent is added to each well.
- **Incubation:** Plates are incubated for 15 minutes to allow for cell lysis and signal stabilization.
- **Data Acquisition:** Luminescence is measured using a plate reader.^[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target validation and hit-to-lead optimization for **ML267**.

Target Validation Workflow

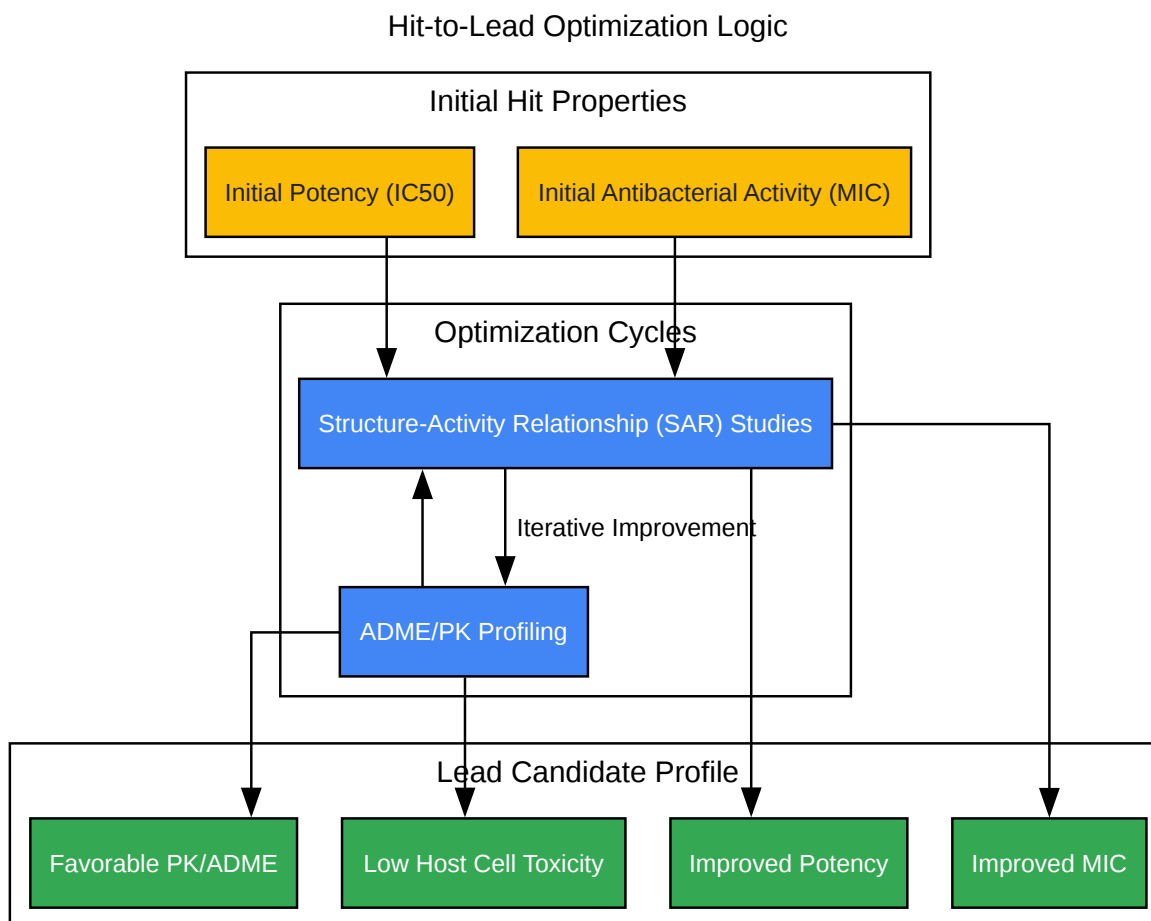
Target Validation Workflow for ML267



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Caption: A stepwise approach for validating hits from the primary screen to confirm on-target activity and cellular effects.

Hit-to-Lead Optimization Logic



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Caption: The iterative process of medicinal chemistry optimization to improve the properties of an initial hit compound.

Conclusion

ML267 is a well-characterized inhibitor of Sfp-PPTase with demonstrated antibacterial activity. The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for researchers interested in utilizing **ML267** as a chemical probe to investigate PPTase biology or as a foundational scaffold for the development of novel antibacterial agents. The favorable in vitro and in vivo ADME and pharmacokinetic profiles of **ML267** suggest its potential for further development.[1]

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References

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